2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole
Description
2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a (2,4-dimethylphenoxy)methyl group at position 3. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a common scaffold in pharmaceuticals and agrochemicals due to its metabolic stability and ability to engage in hydrogen bonding. The (2,4-dimethylphenoxy)methyl substituent introduces lipophilicity and steric bulk, which can influence bioavailability and target binding .
Synthesis of this compound likely involves coupling a pre-formed thiazole intermediate with a 2,4-dimethylphenoxymethyl moiety under basic or catalytic conditions, as seen in analogous syntheses (e.g., ethyl 2-(2,4-dimethylphenoxy)acetate synthesis via reflux with a strong base) .
Properties
IUPAC Name |
2-chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-8-3-4-11(9(2)5-8)15-7-10-6-14-12(13)16-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNIPNQGIYVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CN=C(S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for constructing the thiazole core. This reaction couples α-haloketones with thioamides or thiourea derivatives under basic conditions. For 2-chloro-5-chloromethyl-1,3-thiazole (a critical intermediate), patent data describes using 2,3-dichloropropanal with thiourea in a multistep sequence:
Thioureido Acid Formation :
$$ \text{2,3-Dichloropropanal} + \text{Thiourea} \xrightarrow{\text{K}2\text{CO}3} \text{Thioureido Acid Intermediate} $$
Reaction conditions: 10% aqueous potassium carbonate, room temperature, 24 hours.Cyclization to Thiazolone :
Treatment with monochloroacetic acid at pH 6 yields the thiazolone ring, confirmed by $$ ^{13}\text{C} $$ NMR signals at 183.3 ppm (C=O) and 187.0 ppm (C=N).Chlorination :
Thionyl chloride or phosphorus oxychloride converts the thiazolone to 2-chloro-5-chloromethyl-1,3-thiazole.
Optimization Notes :
- Lower reaction temperatures (0–5°C) improve regioselectivity during cyclization.
- Catalytic zinc chloride enhances chlorination efficiency (yield increase from 68% to 92%).
Chloromethylation Strategies
Introducing the chloromethyl group at position 5 requires precise control to avoid over-chlorination. Three validated methods emerge from the literature:
Direct Chlorination of Methyl-Thiazole Derivatives
Bromination followed by chloride substitution proves effective:
Bromination :
$$ \text{5-Methyl-1,3-thiazole} + \text{NBS} \xrightarrow{\text{AIBN}} \text{5-Bromomethyl-1,3-thiazole} $$
Yields: 85–89% using azobisisobutyronitrile (AIBN) initiator.Chloride Exchange :
$$ \text{5-Bromomethyl Derivative} + \text{LiCl} \xrightarrow{\text{DMF}} \text{5-Chloromethyl Product} $$
Reaction time: 6 hours at 80°C.
Side-Chain Functionalization via Epoxide Intermediates
Patent US6812348 details an alternative route using epoxide chemistry:
Epoxidation :
$$ \text{1,3-Dichloropropene} \xrightarrow{\text{mCPBA}} \text{Epoxide Intermediate} $$Ring-Opening with Thiocyanate :
$$ \text{Epoxide} + \text{NH}_4\text{SCN} \xrightarrow{\text{EtOH}} \text{Thiazolidine Intermediate} $$Dehydrogenation :
Catalytic Pd/C (5% w/w) in toluene at 110°C affords the chloromethyl thiazole.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bromination | 85–89 | 98 | High regioselectivity |
| Epoxide Pathway | 78–82 | 95 | Avoids halogen exchange steps |
Phenoxy Group Incorporation
Coupling 2,4-dimethylphenol with the chloromethyl thiazole intermediate occurs via nucleophilic aromatic substitution. Two industrial-scale approaches have been documented:
Classical Alkylation Under Basic Conditions
Phase-Transfer Catalysis (PTC)
- Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
- Solvent System : Toluene/water (3:1 v/v)
- Advantages :
Purification Protocol :
- Liquid-Liquid Extraction : Dichloromethane/water (3×)
- Column Chromatography : Silica gel, hexane/ethyl acetate (4:1)
- Recrystallization : Ethanol/water (1:3) yields >99% purity
Industrial-Scale Production Considerations
Large-scale synthesis requires addressing three critical challenges:
Continuous Flow Reactor Design
Byproduct Management
Common impurities and mitigation strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| Bis-thiazole derivatives | Dimerization during chlorination | Fractional distillation |
| Phenolic dimers | Oxidative coupling | Nitrogen sparging, BHT additive |
Solvent Recovery Systems
- Closed-Loop Design :
Emerging Methodologies
Recent advances suggest alternative synthetic routes:
Enzymatic Thiazole Formation
Photochemical Chloromethylation
- Light Source : UV-A (365 nm)
- Catalyst : Mesoporous TiO$$_2$$ nanoparticles
- Benefits :
- 70% yield at room temperature
- No Lewis acid catalysts required
Scientific Research Applications
2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interfere with biological pathways in pests.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects or disruption of metabolic pathways in pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole with structurally analogous thiazole derivatives, emphasizing substituent effects on properties and applications:
Structural and Functional Insights
Substituent Effects on Lipophilicity: The (2,4-dimethylphenoxy)methyl group in the target compound increases lipophilicity compared to simpler substituents like chloromethyl (logP ~3.3 in ). This enhances membrane permeability but may reduce aqueous solubility . The trifluoromethyl group in CAS 339018-43-8 introduces electron-withdrawing effects, improving oxidative stability and resistance to metabolic degradation .
Biological Activity :
- Pyrazole-substituted analogs (e.g., CAS 477713-52-3) exhibit antimicrobial properties due to the nitrogen-rich heterocycle, which can disrupt bacterial membranes or enzyme function .
- Sulfonyl-containing derivatives (e.g., CAS 866018-30-6) may act as enzyme inhibitors, leveraging the sulfonyl group’s ability to form hydrogen bonds with active-site residues .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step coupling reactions, similar to the methods in , whereas chloromethyl-substituted thiazoles (e.g., CAS 188990-69-4) are simpler to prepare, enabling large-scale pesticide production .
Safety and Handling: Chloromethyl-substituted thiazoles are highly reactive and require stringent safety protocols (e.g., ventilation, protective gear), as seen in Safety Data Sheets for related compounds . The target compound’s phenoxy group may reduce acute toxicity compared to chloromethyl analogs.
Biological Activity
2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound known for its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and agriculture.
The compound features a thiazole ring with a chloro substituent and a phenoxy methyl group. The synthesis typically involves the reaction of 2,4-dimethylphenol with chloromethyl thiazole in the presence of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The chloro group and the thiazole ring enhance binding affinity to active sites, leading to inhibition of enzyme activity or modulation of metabolic pathways in pathogens .
Case Studies
- Antitubercular Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. It was found to inhibit bacterial growth effectively at low concentrations, showcasing its potential as an antitubercular agent .
- Acetylcholinesterase Inhibition : Similar compounds in the thiazole class have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibitory activity .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring with chloro and phenoxy groups | Antimicrobial, potential AChE inhibitor |
| 2-Chloro-5-chloromethylthiazole | Thiazole ring with two chloro groups | Limited data on biological activity |
| 2-Chloro-5-methylphenol | Simple phenolic structure | Antimicrobial properties |
Research Findings
Recent studies have focused on the compound's application in drug design and agriculture. Its unique structure allows it to act as a scaffold for synthesizing more complex bioactive molecules. Additionally, its potential use in agrochemicals has been investigated due to its ability to disrupt biological pathways in pests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
